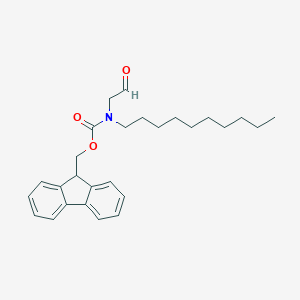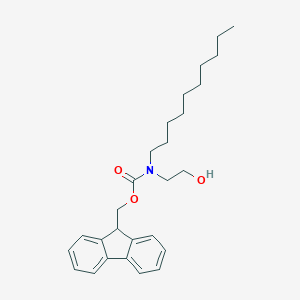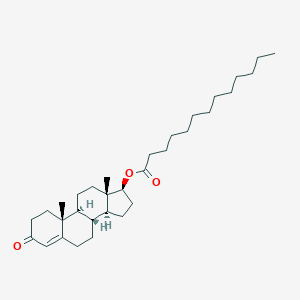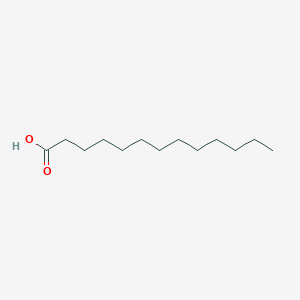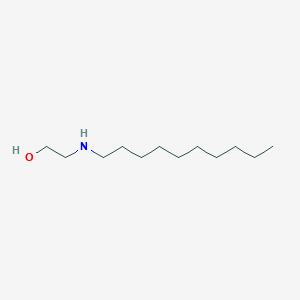
H-Tyr-lys-thr-OH
Overview
Description
H-Tyr-Lys-Thr-OH, also known as YK-11, is a synthetic compound that has gained popularity in recent years due to its potential as a selective androgen receptor modulator (SARM). It was first synthesized in 2011 by a team of Japanese researchers led by Professor Yuichiro Kanno. Since then, it has been the subject of numerous scientific studies exploring its potential as a performance-enhancing drug.
Scientific Research Applications
Proton Transfer and Polarizability in Proteins
The interaction of tyrosine with lysine in proteins forms hydrogen bonds that contribute to proton transfer and polarizability. Such hydrogen bonds are crucial in systems like bacteriorhodopsin for proton transport through hydrophobic regions of biological membranes (Kristof & Zundel, 1980).
Binding to Non-opioid Receptors
Synthetic peptides, including fragments of H-Tyr-Lys-Thr-OH, can bind to non-opioid receptors on T lymphocytes. These peptides show an ability to inhibit specific binding of β-endorphin to T lymphocytes, indicating a significant biological interaction (Navolotskaya et al., 2001).
Somatostatin (SRIF) Agonists
Peptides including the sequence this compound serve as potent somatostatin (SRIF) agonists. Such peptides have shown high affinity and selectivity for human somatostatin receptors, indicating potential for therapeutic applications (Érchegyi et al., 2003).
Hydrogen Exchange in Proteins
Studies on hydrogen exchange rates in proteins involving tyrosine hydroxyl groups have provided insights into the identification of slowly exchanging polar side-chain protons. This information aids in refining protein structure, enhancing our understanding of protein dynamics and interactions (Takeda et al., 2011).
Transdermal Peptide Delivery
The charge and molecular weight of peptides, including those with tyrosine and lysine residues, impact their transdermal delivery by iontophoresis. Understanding these factors is crucial for the development of effective transdermal drug delivery systems (Abla et al., 2005).
Mechanism of Action
Target of Action
It’s worth noting that peptides similar to h-tyr-lys-thr-oh have been found to interact with various receptors and enzymes . For instance, the dipeptide H-Tyr-Lys-OH has been reported to have a good binding affinity to angiotensin converting enzyme (ACE) .
Mode of Action
Peptides containing tyrosine (tyr) are known to undergo various post-translational modifications, such as oxidation . For instance, a novel tyrosine hyperoxidation has been reported, which enables selective peptide cleavage . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing a hyperoxidized tyrosine motif .
Biochemical Pathways
Tyrosine, a component of this tripeptide, plays an essential role in various biochemical processes . The oxidation of Tyr, induced by biologically relevant radicals, UV radiation, or enzymes, generates a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .
Pharmacokinetics
The development of radiopharmaceutical precursors for positron emission tomography (pet) relies on compounds that can be radiolabelled and dispensed in a simple, quick, and convenient manner .
Result of Action
The phosphorylated tripeptides are intended for use as reference standards in the analysis of blood samples of people suspected to have been exposed to acetylcholinesterase inhibitors .
Action Environment
It’s worth noting that the oxidation of tyrosine, a component of this tripeptide, is a complex chemical process whose formation critically depends on the type of oxidant as well as the residue’s environment .
Biochemical Analysis
Biochemical Properties
The tripeptide H-Tyr-lys-thr-OH can undergo phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This phosphorylated form of this compound can interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This process could lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the phosphorylated form of this compound can be used as a reference compound in the analysis of blood plasma of patients presumably exposed to cyclohexylmethylphosphonofluoridate (cyclosarin) action .
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its ability to undergo phosphorylation . This could potentially affect metabolic flux or metabolite levels.
properties
IUPAC Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRIKQYQJRGDQ-MEYUZBJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




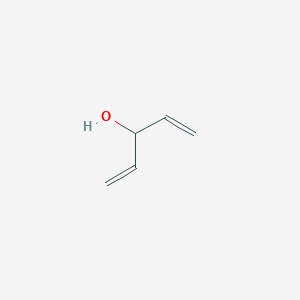


![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
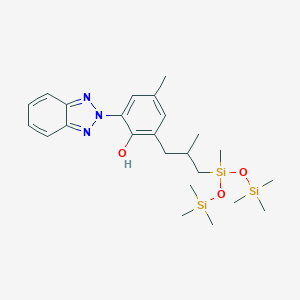


![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)
